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C.I. Food Violet 3 - 80539-34-0

C.I. Food Violet 3

Catalog Number: EVT-1562268
CAS Number: 80539-34-0
Molecular Formula: C37H36N3NaO6S2
Molecular Weight: 705.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

C.I. Food Violet 3 is derived from the chemical synthesis of triphenylmethane dyes, specifically through processes involving the reaction of dimethylaminobenzaldehyde with phenol derivatives. It is classified as a synthetic organic dye and falls under the broader category of azo and triphenylmethane dyes. According to the European Chemicals Agency, it is listed under various classifications due to its potential health hazards, including carcinogenicity when certain impurities are present .

Synthesis Analysis

Methods and Technical Details

The synthesis of C.I. Food Violet 3 involves several key steps:

  1. Preparation of Heteropolyacids: Sodium wolframate, sodium orthomolybdate, and sodium phosphate dibasic are dissolved in hot water (65-90 °C) to form a heteropolyacid solution .
  2. Dye Dissolution: Glacial acetic acid is mixed with water at elevated temperatures (80-100 °C), followed by the addition of Basic Violet 5BN (the precursor dye) and surfactants to facilitate the reaction .
  3. Color Lake Formation: The mixture undergoes a color lakeization reaction where the dye interacts with the heteropolyacid to form a stable pigment, which is then cooled and processed further for purification .

This method emphasizes the use of surfactants and dispersants to enhance pigment stability and color strength, making it suitable for various applications in printing inks and food coloring.

Molecular Structure Analysis

Structure and Data

C.I. Food Violet 3 has a complex molecular structure characterized by its triphenylmethane backbone. The molecular formula is C25H30ClN3C_{25}H_{30}ClN_{3}, with a relative molecular mass of approximately 407.98 g/mol .

The structural representation can be depicted as follows:

N+NCH3CH3NH3CCH3CH3CH3CH3Cl\text{N}^+\text{N}\text{CH}_3\text{CH}_3\text{N}\text{H}_3\text{C}\text{CH}_3\text{CH}_3\text{CH}_3\text{C}\text{H}_3\text{Cl}

This structure reveals the presence of multiple methyl groups attached to nitrogen atoms, contributing to its solubility and color properties.

Chemical Reactions Analysis

Reactions and Technical Details

C.I. Food Violet 3 participates in various chemical reactions typical of cationic dyes:

  • Oxidation-Reduction Reactions: The dye can be reduced to its leuco form (Leucogentian Violet) through chemical or enzymatic processes, which alters its color properties .
  • Decomposition: Under high temperatures or acidic conditions, C.I. Food Violet 3 may decompose, releasing toxic byproducts such as hydrogen chloride gas .

These reactions are critical for applications in biological staining where reversible color changes are often required.

Mechanism of Action

Process and Data

The mechanism of action for C.I. Food Violet 3 involves its interaction with biological tissues or substrates:

  1. Binding: The cationic nature of the dye allows it to bind strongly to negatively charged sites on proteins or nucleic acids within cells.
  2. Staining: Once bound, it imparts a vivid purple color, making it useful for microscopy and histological studies.

This binding affinity is essential for its application in microbiology as a staining agent for visualizing cellular structures.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: C.I. Food Violet 3 appears as a green to very dark green powder that yields a dark purple solution when dissolved.
  • Melting Point: The melting point ranges between 175 °C to 177 °C .
  • Density: Approximately 1.19 g/cm³ at 20 °C .

Chemical Properties

  • Solubility: Soluble in ethanol (0.6 mg/mL) but poorly soluble in water (1.3 mg/L at pH 7) .
  • Stability: Stable under normal conditions but sensitive to light and air; may decompose upon heating .

These properties are significant for determining appropriate storage conditions and applications in various industries.

Applications

C.I. Food Violet 3 has several scientific uses:

  • Biological Staining: Widely used in microbiology for staining bacteria and fungi due to its strong binding properties.
  • Food Industry: Employed as a food coloring agent in various products due to its vibrant hue.
  • Textile Industry: Utilized in dyeing fabrics owing to its excellent fastness characteristics.
Introduction to C.I. Food Violet 3

C.I. Food Violet 3 (Colour Index 42581) is a synthetic triarylmethane dye historically utilized as a color additive in food, drug, and cosmetic products. Characterized by its brilliant purple hue, this water-soluble compound belongs to a class of synthetic colorants developed during the early 20th century industrialization of food processing. Its primary function was to enhance aesthetic appeal and standardize product coloration, operating within evolving regulatory frameworks that govern synthetic color additives [2] [4].

Historical Development of Synthetic Food Dyes

The emergence of synthetic organic dyes in the late 19th century revolutionized food coloration. Following William Henry Perkin’s 1856 synthesis of mauveine, coal-tar derivatives became primary sources for vibrant, stable dyes. By 1900, widespread adulteration incidents involving toxic metallic pigments (e.g., lead chromate, copper sulfate) in foods prompted regulatory intervention. The 1906 U.S. Pure Food and Drugs Act established the first safety-certified color list, reducing approximately 80 commercially used dyes to seven permitted coal-tar colors. This foundation evolved under the 1938 Federal Food, Drug, and Cosmetic Act (FD&C Act), which mandated batch certification for synthetic dyes and introduced the FD&C nomenclature system. Food Violet 3 emerged during this transitional period as part of the expanding palette of certified synthetic colorants [4] [10].

Table 1: Key U.S. Regulatory Milestones for Synthetic Color Additives

YearLegislationImpact on Color Additives
1906Pure Food and Drugs ActEstablished first approved list of 7 synthetic dyes
1938FD&C ActIntroduced mandatory batch certification and FD&C nomenclature
1960Color Additive AmendmentsDefined "color additive" and required safety reassessment of all existing dyes

Classification and Nomenclature of C.I. Food Violet 3 (C.I. 42581)

C.I. Food Violet 3 is systematically identified as a sodium salt of the triarylmethane chemical class. Its standardized nomenclature follows multiple identification systems:

  • Chemical Abstracts Service (CAS): 80539-34-0 (principal registry number) and 548-62-9 (alternative identifier)
  • Colour Index: C.I. 42581
  • Molecular Formula: C₃₇H₃₆N₃NaO₆S₂
  • Molecular Weight: 705.82 g/mol [2] [5]

Structurally, it features a triphenylmethane backbone with auxochrome groups (–N(CH₃)₂ and –SO₃Na) responsible for both water solubility and chromatic properties. The conjugated electron system enables strong absorption in the visible spectrum (λₘₐₓ ≈ 580-600 nm), yielding its characteristic violet hue. Under the FDA’s classification system, it falls under "straight colors" (uncertified forms) and requires batch certification due to potential impurity profiles [2] [5] [8].

Table 2: Chemical Identifiers and Properties of C.I. Food Violet 3

Identifier TypeValueReference Standard
CAS Registry Number80539-34-0Colour Index [2]
Alternate CAS548-62-9Commercial chemical databases [5]
Colour Index42581World Dye Variety [2]
Molecular FormulaC₃₇H₃₆N₃NaO₆S₂Technical specifications [2]
Molecular Weight705.82 g/molCalculated from formula [2]

Regulatory Frameworks Governing Food Colorants

The U.S. Food and Drug Administration (FDA) regulates color additives through a dual-track system:

  • Certified Colors: Synthetically produced organic dyes and lakes subject to batch analysis (21 CFR Parts 74 & 82)
  • Exempt Colors: Naturally derived pigments and minerals not requiring certification (21 CFR Part 73) [8] [10]

C.I. Food Violet 3 historically fell under certified colors due to its synthetic origin. Under Section 721 of the FD&C Act, its use would require:

  • Listing Regulation: Formal authorization specifying permitted uses, restrictions, and chemical specifications
  • Batch Certification: Manufacturer submission of samples for FDA purity verification against published standards [8]

Critical regulatory distinctions include:

  • Color Additives vs. Colorants: Substances imparting color through migration to consumables (e.g., food, drugs) require FDA premarket approval as color additives. In contrast, "colorants" used in packaging materials are regulated as indirect additives if migration is absent (21 CFR 178.3297) [6] [10].
  • Global Status: While the EU’s European Chemicals Agency (ECHA) maintains substance records, specific authorization under EU Regulation 1333/2008 would govern food use. Current databases indicate no active food-use approvals [7].

Table 3: Regulatory Classification Criteria for U.S. Color Substances

FeatureColor AdditiveColorant
DefinitionImparts color through migration to productImparts color to packaging without migration
Regulatory Pathway21 CFR Parts 70-82 (premarket approval)21 CFR 178.3297 (indirect additives)
Batch CertificationRequired for synthetic organicsNot required
ExamplesFD&C dyes, carminePolymer pigments, printing inks

Properties

CAS Number

80539-34-0

Product Name

C.I. Food Violet 3

IUPAC Name

sodium;4-[[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-N-[(4-sulfonatophenyl)methyl]anilino]methyl]benzenesulfonate

Molecular Formula

C37H36N3NaO6S2

Molecular Weight

705.8 g/mol

InChI

InChI=1S/C37H37N3O6S2.Na/c1-38(2)32-15-9-29(10-16-32)37(30-11-17-33(18-12-30)39(3)4)31-13-19-34(20-14-31)40(25-27-5-21-35(22-6-27)47(41,42)43)26-28-7-23-36(24-8-28)48(44,45)46;/h5-24H,25-26H2,1-4H3,(H-,41,42,43,44,45,46);/q;+1/p-1

InChI Key

PSJHREDPTNOBPQ-UHFFFAOYSA-M

SMILES

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(CC4=CC=C(C=C4)S(=O)(=O)[O-])CC5=CC=C(C=C5)S(=O)(=O)[O-].[Na+]

Synonyms

acid violet 17
C.I. acid violet 17
C.I. food violet 3
C.I.42581
violet BNP

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(CC4=CC=C(C=C4)S(=O)(=O)[O-])CC5=CC=C(C=C5)S(=O)(=O)[O-].[Na+]

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